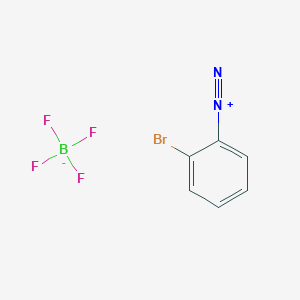

2-Bromophenyldiazonium tetrafluoroborate

Description

Properties

Molecular Formula |

C6H4BBrF4N2 |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

2-bromobenzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C6H4BrN2.BF4/c7-5-3-1-2-4-6(5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 |

InChI Key |

KYRZEMVCIURENA-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Bromophenyldiazonium Tetrafluoroborate

Dediazonation Procedures for Aryldiazonium Tetrafluoroborate (B81430) Synthesis

The most widely utilized approach for synthesizing aryldiazonium tetrafluoroborates involves the diazotization of a primary aryl amine. arkat-usa.org This classic method, foundational to diazonium salt chemistry, is a two-step process. First, the precursor amine, in this case, 2-bromoaniline, is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid under cold conditions (0–5 °C) to form an in-situ diazonium chloride salt. arkat-usa.orgresearchgate.net

Following the initial diazotization, a counter-ion exchange is performed. Treatment of the aqueous diazonium chloride solution with fluoroboric acid (HBF₄) or an aqueous solution of sodium tetrafluoroborate (NaBF₄) results in the precipitation of the more stable aryldiazonium tetrafluoroborate salt. arkat-usa.orgresearchgate.net The solid salt can then be isolated by filtration, washed, and dried. nih.gov This precipitation is driven by the lower solubility of the tetrafluoroborate salt compared to the chloride salt. The isolated aryldiazonium tetrafluoroborate is often a dry, crystalline solid that is significantly more stable than its diazonium chloride counterpart, making it suitable for storage and use in subsequent reactions. nih.gov These salts are key precursors for reactions like the Balz-Schiemann reaction, where thermal or photochemical decomposition leads to the formation of aryl fluorides through a fluoro-dediazonation process. arkat-usa.orgnih.gov

Optimization Strategies for the Preparation of 2-Bromophenyldiazonium Tetrafluoroborate

While the traditional batch synthesis is effective, it can suffer from issues related to solubility and the handling of potentially unstable diazonium intermediates. arkat-usa.orgresearchgate.net To address these challenges, flow chemistry has emerged as a significant optimization strategy for the synthesis of aryldiazonium tetrafluoroborates. arkat-usa.orgresearchgate.net Flow synthesis involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. arkat-usa.org

This approach offers several advantages for diazonium salt preparation. The in-situ generation and immediate use of the unstable diazonium chloride intermediate minimizes decomposition and enhances safety. arkat-usa.org Furthermore, flow systems can overcome solubility issues often encountered in batch processes that may require large excesses of acid. arkat-usa.orgresearchgate.net A reported flow synthesis protocol involves the diazotization of the aniline (B41778) in an ethanolic hydrochloric acid/acetonitrile medium with isoamyl nitrite, followed by an inline reaction with sodium tetrafluoroborate to afford the desired product in high yields and purity. researchgate.net This method has been shown to provide yields that are equal to or better than corresponding batch syntheses for a range of substituted anilines. researchgate.net

| Substituent on Aniline | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| H | 100 | 100 |

| 4-Me | 85 | 96 |

| 4-OMe | 90 | 90 |

| 4-Br | 91 | 98 |

| 4-CN | 85 | 99 |

| 2-Me | 87 | 99 |

| 2-Br | 89 | 94 |

Derivatization of 2-Bromophenyldiazonium Tetrafluoroborate for Specific Synthetic Applications

2-Bromophenyldiazonium tetrafluoroborate is a valuable precursor for creating a variety of substituted benzene (B151609) derivatives. The utility of this compound lies in the exceptional ability of the diazonium group (-N₂⁺) to be replaced by a wide range of functionalities. One effective method for its derivatization is through pyridine-promoted dediazoniation, which generates a highly reactive 2-bromophenyl radical. nih.govbeilstein-journals.org This radical intermediate can then be intercepted by various trapping agents to form new carbon-heteroatom or carbon-carbon bonds. nih.gov

This radical-based approach provides access to compounds that can be challenging to synthesize through other means. The reaction conditions are typically mild, proceeding efficiently without the need for a transition metal catalyst. nih.gov

Key derivatization reactions include:

Borylation: In the presence of bis(pinacolato)diboron (B136004) (B₂pin₂), the 2-bromophenyl radical is trapped to form 2-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. This reaction provides a direct route to valuable phenylboronic esters, which are cornerstone building blocks in Suzuki cross-coupling reactions. nih.govbeilstein-journals.org

Iodination: When the reaction is carried out with iodine as the trapping agent, 1-bromo-2-iodobenzene (B155775) is produced in good yield. nih.govbeilstein-journals.org This provides a straightforward method for introducing an iodine atom onto the aromatic ring.

Reduction (Hydrodediazoniation): Using tetrahydrofuran (B95107) (THF) as both the solvent and a hydrogen atom source, the 2-bromophenyl radical can be reduced to bromobenzene. nih.govbeilstein-journals.org In this process, the aryl radical abstracts a hydrogen atom from THF. beilstein-journals.org

| Starting Material | Trapping Reagent/Solvent | Product |

|---|---|---|

| 2-Bromophenyldiazonium tetrafluoroborate | Bis(pinacolato)diboron (B₂pin₂) | 2-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |

| 2-Bromophenyldiazonium tetrafluoroborate | Iodine (I₂) | 1-Bromo-2-iodobenzene |

| 2-Bromophenyldiazonium tetrafluoroborate | Tetrahydrofuran (THF) | Bromobenzene |

Advanced Reaction Mechanisms and Pathways Involving 2 Bromophenyldiazonium Tetrafluoroborate

Radical Generation and Reactivity from 2-Bromophenyldiazonium Tetrafluoroborate (B81430)

The generation of an aryl radical from 2-bromophenyldiazonium tetrafluorobate is a key step in its application for C-C and C-heteroatom bond formation. This transformation can be initiated through various means, including photoredox catalysis, metal-free conditions, and base promotion, each following distinct mechanistic pathways.

Visible-light photoredox catalysis has emerged as a powerful method for generating aryl radicals from aryldiazonium salts under mild conditions. nih.govnih.gov Organic dyes, such as Eosin Y, are commonly employed as photocatalysts due to their favorable photophysical properties and low cost. researchgate.netmdpi.comresearchgate.netnih.gov The general mechanism for the Eosin Y-catalyzed generation of a 2-bromophenyl radical is outlined below (Figure 1).

Photoexcitation: The photocatalyst (PC), Eosin Y, absorbs visible light (e.g., green light), promoting it to an excited state (PC*). nih.gov

Single-Electron Transfer (SET): The excited photocatalyst (Eosin Y*) is a potent reductant. It undergoes a single-electron transfer to the 2-bromophenyldiazonium salt, which acts as an electron acceptor. nih.gov This SET event is an oxidative quenching process for the photocatalyst, generating the photocatalyst radical cation (PC•+) and reducing the diazonium salt. researchgate.netnih.gov

Radical Formation: The resulting diazonium radical is highly unstable and rapidly undergoes fragmentation, extruding a molecule of dinitrogen (N₂) to form the desired 2-bromophenyl radical. nih.gov

Catalyst Regeneration: The photocatalyst radical cation (Eosin Y•+) is then reduced back to its ground state by an electron donor in the reaction mixture, completing the catalytic cycle. nih.gov

The generated 2-bromophenyl radical is a highly reactive intermediate capable of participating in a wide array of synthetic transformations, including the arylation of heteroarenes like furans, pyrroles, and thiophenes. nih.gov

Figure 1: Proposed Mechanism of Photoredox Catalysis

Aryl radicals can also be generated from 2-bromophenyldiazonium tetrafluoroborate without the need for transition metals or photocatalysts. These methods often rely on thermal decomposition or the use of simple organic promoters. nih.govunipv.it A notable example is the pyridine-promoted dediazoniation process. nih.govsemanticscholar.org

In this reaction, pyridine (B92270) acts as a promoter, inducing the homolytic cleavage of the C-N bond of the diazonium salt. nih.gov The proposed mechanism involves the initial formation of an aryldiazopyridinium intermediate, which then decomposes to generate the aryl radical, nitrogen gas, and a pyridinium (B92312) tetrafluoroborate radical. nih.govsemanticscholar.org The resulting 2-bromophenyl radical can then be trapped by various reagents. For example, in the presence of bis(pinacolato)diboron (B136004) (B₂pin₂), it can undergo a borylation reaction to form the corresponding arylboronic ester. nih.gov This approach represents a significant advancement as it avoids transition metals and proceeds under mild conditions. semanticscholar.org

Another metal-free approach involves a base and solvent-induced radical generation for subsequent reactions, such as carboxyamidation with isocyanides. organic-chemistry.org The process is initiated by a base, which promotes the formation of the aryl radical. This radical then adds to the isocyanide, and a subsequent single-electron transfer (SET) oxidation and hydration yield the final amide product. organic-chemistry.org

Bases can play a crucial role in initiating radical reactions of 2-bromophenyldiazonium tetrafluoroborate. As discussed previously, nitrogenous bases like pyridine can promote the homolytic decomposition of aryldiazonium salts. nih.gov Studies by Zollinger and Abramovitch suggested the formation of a diazopyridinium salt intermediate, which undergoes homolytic cleavage. nih.gov

The proposed mechanism for base-promoted radical generation is as follows:

Adduct Formation: The aryldiazonium salt reacts with a base (e.g., pyridine) to form an aryldiazo-adduct (e.g., aryldiazopyridinium). nih.gov

Homolytic Cleavage: This adduct is unstable and decomposes homolytically.

Radical Generation: The decomposition yields the aryl radical, dinitrogen, and a radical derived from the base adduct. nih.govsemanticscholar.org

This base-promoted pathway has been successfully applied to the synthesis of various compounds, including arylboronic esters and iodobenzenes, by trapping the generated aryl radical with appropriate reagents. nih.gov Inorganic bases, such as cesium carbonate, have also been shown to initiate radical formation from aryldiazonium salts for transition-metal-free carboxyamidation reactions. organic-chemistry.org

Mechanistic Investigations of Electron Transfer Processes in 2-Bromophenyldiazonium Tetrafluoroborate Chemistry

The reactivity of 2-bromophenyldiazonium tetrafluoroborate is fundamentally linked to electron transfer processes. Electrochemical methods, particularly cyclic voltammetry (CV), have been instrumental in elucidating the mechanism of its reduction. researchgate.netnih.govmdpi.com

Cyclic voltammetry studies of aryldiazonium salts typically show one or two irreversible reduction peaks. mdpi.comnih.gov

First Electron Transfer: The first reduction peak corresponds to a single-electron transfer from the electrode to the diazonium cation. This generates a transient and highly unstable aryl diazenyl radical. researchgate.net This radical rapidly loses a molecule of N₂ to form the corresponding aryl radical (the 2-bromophenyl radical in this case). mdpi.comresearchgate.net

Second Electron Transfer: A second reduction peak, often observed at more negative potentials, is attributed to the reduction of the aryl radical itself to form an aryl anion. mdpi.com

The reduction potential is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo group, facilitate the reduction, making the diazonium salt a better electron acceptor. researchgate.net The electrochemical reduction process is often utilized for the covalent modification of electrode surfaces, where the generated aryl radical grafts onto the surface. nih.govacs.org

The table below summarizes typical electrochemical data for the reduction of aryldiazonium salts, illustrating the key electron transfer steps.

| Step | Process | Description | Typical Potential Range (vs. NHE) |

| 1 | Ar-N₂⁺ + e⁻ → [Ar-N₂]• | Single-electron transfer to form the aryl diazenyl radical. | -0.3 V to -1.0 V nih.gov |

| 2 | [Ar-N₂]• → Ar• + N₂ | Rapid fragmentation to form the aryl radical and dinitrogen. | - |

| 3 | Ar• + e⁻ → Ar⁻ | Second single-electron transfer to form the aryl anion. | More negative than Step 1 mdpi.com |

Elucidation of Charge Transfer Complexation Involving 2-Bromophenyldiazonium Tetrafluoroborate

Arenediazonium salts, including 2-bromophenyldiazonium tetrafluoroborate, are powerful electron acceptors. colab.ws This property enables them to form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with various electron-rich donor molecules. colab.wswikipedia.org The formation of these complexes is often indicated by the appearance of a new, characteristic absorption band in the UV-visible spectrum. chimia.chscienceopen.com

In a charge-transfer complex, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. chimia.ch For 2-bromophenyldiazonium tetrafluoroborate, both the diazonium group (-N₂⁺) and the electron-deficient aryl ring can participate in accepting electron density.

The interaction involves the association of the electron-deficient diazonium salt with an electron-rich π-system of an aromatic donor (e.g., polynitrated aromatic compounds with other arenes). colab.wswikipedia.org Spectroscopic and crystallographic studies have shown that these interactions can be significant in the solid state, leading to the formation of ordered crystalline networks, such as intercalate and clathrate structures. colab.ws In these structures, alternating donor and acceptor molecules are arranged in stacks, stabilized by the charge-transfer interactions. wikipedia.org

While often dissociating in solution, the pre-equilibrium formation of an EDA complex can be a crucial first step in certain reaction mechanisms, activating the components for subsequent chemical transformations, such as electrophilic aromatic substitution or electron transfer. chimia.ch The interaction with an electron donor can polarize the diazonium salt, potentially facilitating its subsequent heterolytic or homolytic cleavage.

Catalytic Applications and Catalysis Studies with 2 Bromophenyldiazonium Tetrafluoroborate

Homogeneous Catalysis Employing 2-Bromophenyldiazonium Tetrafluoroborate (B81430) as a Substrate

Homogeneous catalysis offers a powerful platform for the transformation of 2-bromophenyldiazonium tetrafluoroborate, particularly through the use of photoredox catalysts that can be activated by visible light. These systems provide mild reaction conditions and high degrees of control over the chemical transformations.

Ruthenium-Based Photoredox Catalysis

Ruthenium-based photosensitizers, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), are widely utilized in photoredox catalysis due to their favorable electrochemical and photophysical properties. While specific studies detailing the use of 2-bromophenyldiazonium tetrafluoroborate with ruthenium-based photoredox catalysts are not extensively documented in the readily available literature, the general mechanism involves the generation of an aryl radical from the diazonium salt.

Upon irradiation with visible light, the ruthenium catalyst is excited to a long-lived triplet state. This excited state is a potent single-electron donor and can reduce the diazonium salt to generate an aryl radical, dinitrogen, and the oxidized form of the catalyst. The resulting aryl radical can then engage in various bond-forming reactions. The general applicability of ruthenium-based photoredox catalysis for the arylation of various substrates using aryldiazonium salts suggests that 2-bromophenyldiazonium tetrafluoroborate would be a viable substrate in such transformations.

Table 1: General Parameters for Ruthenium-Based Photoredox Catalysis with Aryldiazonium Salts

| Parameter | Typical Conditions |

| Catalyst | Ru(bpy)₃₂ |

| Light Source | Blue LEDs |

| Solvent | Acetonitrile, Dimethylformamide (DMF) |

| Substrates | Alkenes, Alkynes, Arenes |

| Reaction Type | Arylation |

Iridium-Based Photoredox Catalysis

Iridium-based photocatalysts, such as fac-tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃]), have also become indispensable tools in modern organic synthesis. Similar to their ruthenium counterparts, iridium photocatalysts can effectively mediate the generation of aryl radicals from aryldiazonium salts under visible light irradiation.

The catalytic cycle for iridium-based photoredox catalysis with a diazonium salt typically involves the photoexcited iridium complex reducing the diazonium salt to form an aryl radical. This radical can then participate in a variety of coupling reactions, including C-H arylation of heteroarenes. While specific, detailed research findings on the use of 2-bromophenyldiazonium tetrafluoroborate in iridium-based photoredox catalysis are not prominently featured in the reviewed literature, the established reactivity of aryldiazonium salts in these systems strongly supports its potential as a substrate.

Table 2: General Reaction Parameters for Iridium-Based Photoredox Arylation

| Parameter | Typical Conditions |

| Catalyst | Ir(ppy)₂PF₆ |

| Light Source | Visible Light (e.g., Blue LEDs) |

| Solvent | Dioxane, Acetonitrile |

| Reaction Type | C-H Arylation |

Heterogeneous Catalysis for Transformations Involving 2-Bromophenyldiazonium Tetrafluoroborate

Heterogeneous catalysis provides several advantages over homogeneous systems, including ease of catalyst separation and recycling. Palladium-on-carbon is a widely used heterogeneous catalyst for a variety of cross-coupling reactions.

Palladium-on-Carbon (Pd/C) Catalysis

Palladium-on-carbon (Pd/C) has proven to be an effective and robust heterogeneous catalyst for cross-coupling reactions involving aryldiazonium tetrafluoroborates, including 2-bromophenyldiazonium tetrafluoroborate. These reactions offer a practical and efficient alternative to traditional homogeneous catalytic systems.

One of the key applications of Pd/C in this context is the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of biaryl compounds by coupling an organoboron compound with an organohalide or, in this case, an aryldiazonium salt. The use of Pd/C as a catalyst for the Suzuki-Miyaura coupling of arenediazonium tetrafluoroborate salts with boronic acid partners has been described as a practical and efficient method. nih.gov These reactions can be conducted in alcoholic solvents under mild conditions and often proceed very rapidly. nih.gov

Another significant application is the Heck-Matsuda reaction , which involves the palladium-catalyzed arylation of olefins. nih.gov The use of aryldiazonium salts in place of aryl halides offers advantages such as milder reaction conditions and the obviation of the need for phosphine (B1218219) ligands. nih.gov A study on the Heck cross-coupling of aryldiazonium tetrafluoroborate with acrylates catalyzed by palladium on charcoal highlighted an optimized protocol that enables the reaction with a low loading of palladium at room temperature in technical grade methanol. researchgate.net

Table 3: Research Findings on Pd/C Catalyzed Reactions of Aryldiazonium Tetrafluoroborates

| Reaction Type | Substrates | Catalyst | Key Findings |

| Suzuki-Miyaura Coupling | Arenediazonium tetrafluoroborates and Arylboronic acids | Pd(0)/C | Extremely fast reactions in alcoholic solvents under mild conditions. nih.gov |

| Heck-Matsuda Reaction | Aryldiazonium tetrafluoroborates and Acrylates | Palladium on Charcoal | Low palladium loading, room temperature reaction in technical grade methanol. researchgate.net |

These heterogeneous systems, while sometimes not recyclable in specific applications, can offer lower palladium contamination in the final product compared to homogeneous methods, making them an environmentally safer option. researchgate.net

Sophisticated Organic Transformations Enabled by 2 Bromophenyldiazonium Tetrafluoroborate

Azo Coupling Reactions for Complex Molecule Synthesis

Azo coupling is a cornerstone of industrial dye synthesis and has found applications in the creation of complex functional molecules. The reaction involves the electrophilic substitution of an electron-rich aromatic compound (the coupling agent) by an aryldiazonium cation. wikipedia.org In this process, the diazonium salt, such as 2-bromophenyldiazonium tetrafluoroborate (B81430), acts as the electrophile. researchgate.net

The reaction is typically fastest at a high pH and involves the attack of the nucleophilic coupling agent, often a phenol (B47542) or an aniline (B41778) derivative, on the terminal nitrogen of the diazonium group. wikipedia.org The electrophilicity of the diazonium ion is a key factor, and the presence of electron-withdrawing groups on the aromatic ring of the diazonium salt can enhance its reactivity. The product of this reaction is a highly conjugated azo compound, which is often colored. wikipedia.org While primarily known for dyes, this reaction is also employed in the synthesis of pharmaceuticals and for protein modification. wikipedia.org

Table 1: Examples of Azo Coupling Reactions

| Diazonium Salt | Coupling Agent | Product Type | Significance |

|---|---|---|---|

| Benzenediazonium chloride | Phenol | Yellow-orange azo dye (Solvent Yellow 7) | Classic example of azo dye synthesis. wikipedia.org |

| Phenyldiazonium electrophile | β-naphthol | Intense orange-red dye | Demonstrates coupling with naphthol derivatives. wikipedia.org |

| Aryldiazonium salt | Tyrosine or Histidine residues in proteins | Protein-dye conjugate | Used in the Pauly reaction test for protein detection. wikipedia.org |

| Aryldiazonium salt | Ethyl acetoacetate | 2-(phenylhydrazono)-3-oxo-butyricacid ethylester | Coupling with active methylene (B1212753) compounds. researchgate.net |

Meerwein Arylation and its Advanced Protocols

The Meerwein arylation is a powerful radical-mediated reaction that forms a carbon-carbon bond between an aryl group and an unsaturated compound, such as an alkene or alkyne. numberanalytics.comwikipedia.org The reaction is initiated by the reduction of an aryl diazonium salt, like 2-bromophenyldiazonium tetrafluoroborate, typically by a copper(I) salt, to generate an aryl radical. numberanalytics.com This radical then adds to the electron-poor unsaturated substrate. wikipedia.org

The traditional Meerwein arylation often suffers from drawbacks such as low yields and the need for high catalyst loadings. nih.gov To overcome these limitations, advanced protocols have been developed, most notably those employing photoredox catalysis. nih.govresearchgate.net In these systems, a photocatalyst, such as [Ru(bpy)₃]²⁺, absorbs visible light and initiates a single-electron transfer to the diazonium salt, generating the aryl radical under much milder conditions. nih.gov This has significantly broadened the applicability of the Meerwein arylation in organic synthesis. nih.gov

In the context of the Meerwein arylation, both alkenes and alkynes serve as excellent acceptors for the aryl radical generated from 2-bromophenyldiazonium tetrafluoroborate. numberanalytics.comnih.gov The addition of the 2-bromophenyl radical to an alkene results in a new radical intermediate, which is then typically oxidized by a copper(II) species to form the final arylated product, regenerating the copper(I) catalyst. numberanalytics.com The reaction with an alkene often leads to an arylated alkene after a subsequent elimination step. wikipedia.org

Similarly, the arylation of alkynes proceeds through a radical addition mechanism to yield arylated alkynes or subsequent products depending on the reaction conditions. nih.gov The versatility of this reaction allows for the synthesis of a wide range of substituted alkenes and alkynes, which are valuable intermediates in organic synthesis. researchgate.net

Table 2: Substrate Scope in Meerwein Arylation

| Unsaturated Substrate | Aryl Diazonium Salt | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Acrylic acid | Aryl diazonium salt | Copper(I) bromide | α-bromocarboxylic acid wikipedia.org |

| Butadiene | Aryl diazonium salt | Copper(II) chloride | Aryl substituted butadiene wikipedia.org |

| Styrenes | Aryldiazonium salts | [Ru(bpy)₃]Cl₂, blue LED | Arylated styrenes researchgate.net |

| Alkynes | Aryldiazonium salts | [Ru(bpy)₃]Cl₂, blue LED | Arylated alkynes nih.gov |

Beyond the classical Meerwein addition, 2-bromophenyldiazonium tetrafluoroborate can be employed in more advanced C-H arylation reactions, particularly of arenes and heteroarenes. nih.govresearchgate.net These reactions are often catalyzed by palladium and proceed through a different mechanism than the radical-based Meerwein arylation. nih.gov

A common mechanistic pathway involves the directed C-H activation of the unsaturated system by a palladium(II) catalyst to form a palladacycle intermediate. nih.gov This palladacycle then undergoes oxidative addition with the aryldiazonium salt. Subsequent reductive elimination from the resulting palladium(IV) intermediate furnishes the arylated product and regenerates the palladium(II) catalyst. nih.gov Dual catalytic systems that merge palladium catalysis with photoredox catalysis have also been developed to facilitate these transformations under mild conditions. nih.gov

Table 3: Palladium-Catalyzed C-H Arylation with Diazonium Salts

| Substrate | Directing Group | Catalyst System | Key Mechanistic Step |

|---|---|---|---|

| Aniline Carbamates | Carbamate | Palladium(II) | ortho C-H activation forming a palladacycle. nih.gov |

| Arenes | Various | Pd/Photoredox (Iridium) | Radical-mediated pathway. nih.gov |

| Heteroarenes | None (non-directed) | Iron oxide nanoparticles (photocatalyst) | Reductive generation of aryl radical. researchgate.net |

Allylation and Allylarene Formation via 2-Bromophenyldiazonium Tetrafluoroborate

The synthesis of allylarenes can be achieved using 2-bromophenyldiazonium tetrafluoroborate through palladium-catalyzed Heck-type reactions with allylic compounds. acs.orgresearchgate.net This transformation, often referred to as the Heck-Matsuda reaction when using diazonium salts, allows for the stereoselective and regioselective formation of C-C bonds. acs.org

The reaction typically proceeds under mild conditions and can be directed by coordinating groups present on the allylic substrate. acs.org For instance, the arylation of allylamine (B125299) derivatives can be controlled to yield specific regio- and stereoisomers. acs.org The reaction of 2-bromophenyldiazonium tetrafluoroborate with allylic alcohols can also be catalyzed by palladium complexes to produce arylated allylic alcohols or their subsequent rearrangement products. researchgate.netnih.gov

Table 4: Heck-Type Allylation with Aryldiazonium Salts

| Allylic Substrate | Catalyst | Base/Solvent | Product Type |

|---|---|---|---|

| Allylamine derivatives | Palladium | Various | Regio- and stereodefined aryl allylamines acs.org |

| Cinnamyl alcohol | Pd₂(dba)₃ | n-Bu₄NOAc / Toluene | (Z)-2,3-diarylallylic alcohols nih.gov |

| Secondary allylic alcohols | Pd(dba)₂ | Methanol | Arylated allylic alcohols researchgate.net |

| (Z)-2-Butene-1,4-diol derivative | Pd(OAc)₂ | Methanol | β-Aryl-γ-butyrolactones researchgate.net |

Multicomponent Functionalization Reactions

2-Bromophenyldiazonium tetrafluoroborate is also a valuable component in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. These reactions are highly atom-economical and can rapidly build molecular complexity. nih.gov Photoinduced multicomponent cascade reactions involving aryldiazonium salts, unactivated alkenes, and other reagents have been developed to synthesize a variety of functionalized molecules. acs.orgacs.org

A notable example of a multicomponent reaction is the carbohydroxylation of olefins, where a carbon-carbon bond and a carbon-oxygen bond are formed across a double bond. The radical carbohydroxylation of styrenes with aryldiazonium salts like 2-bromophenyldiazonium tetrafluoroborate can be achieved under mild thermal conditions. nih.gov

The reaction is initiated by the formation of the 2-bromophenyl radical, which adds to the styrene. The resulting benzylic radical is then trapped by water in a radical-polar crossover mechanism to yield the corresponding alcohol. nih.gov This methodology has also been extended to carboetherification by using an alcohol as the trapping agent. nih.gov Another related transformation is the transition-metal-free oxyarylation of alkenes using aryldiazonium salts and TEMPONa, which generates an aryl radical that adds to the alkene, followed by trapping with the TEMPO radical. bohrium.comresearchgate.net

Table 5: Carbohydroxylation of Styrenes with Aryldiazonium Salts

| Aryldiazonium Salt | Styrene Derivative | Conditions | Product |

|---|---|---|---|

| 4-Chlorophenyldiazonium tetrafluoroborate | α-Methylstyrene | KOAc, CH₃CN/H₂O, 70 °C | 2-(4-chlorophenyl)-1-phenylpropan-1-ol nih.gov |

| 4-Fluorophenyldiazonium tetrafluoroborate | α-Methylstyrene | CH₃CN/H₂O, 70 °C (base-free) | 2-(4-fluorophenyl)-1-phenylpropan-1-ol nih.gov |

| Aryldiazonium salt | Styrene | TEMPONa, α,α,α-trifluorotoluene | Oxyarylation product bohrium.com |

| Aryldiazonium salt | Nonactivated aliphatic alkenes | TEMPONa, α,α,α-trifluorotoluene | Oxyarylation product bohrium.com |

Carboetherification Reactions

An extensive review of the scientific literature did not yield specific examples or detailed research findings on the application of 2-bromophenyldiazonium tetrafluoroborate in carboetherification reactions. This suggests that the use of this particular diazonium salt for the simultaneous formation of a carbon-carbon and a carbon-oxygen bond in this manner is not a widely documented transformation.

Azofluoromethylation and Azodifluoromethylation Strategies

Recent advancements in organic synthesis have demonstrated the utility of 2-bromophenyldiazonium tetrafluoroborate in novel, metal-free, base-promoted radical azofluoromethylation and azodifluoromethylation reactions of unactivated alkenes. These methodologies provide an efficient route to introduce both a fluorinated methyl group and an arylazo group across a double bond. nih.gov

The reaction proceeds through a three-component system involving an alkene, an aryldiazonium salt such as 2-bromophenyldiazonium tetrafluoroborate, and a fluoromethyl radical source. For azofluoromethylation, sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent, is utilized. For azodifluoromethylation, sodium difluoromethanesulfinate (CF2HSO2Na) serves as the corresponding difluoromethyl radical precursor. nih.gov

The process is initiated by a base, which facilitates the generation of a diazene (B1210634) radical from the aryldiazonium salt and a fluoromethyl radical from the sulfinate reagent. The fluoromethyl radical then adds to the unactivated alkene, after which the resulting radical is trapped by the diazene radical to form the final azofluoromethylated or azodifluoromethylated product. The reaction is characterized by its mild conditions and broad functional group compatibility. nih.gov

Detailed research findings have shown that these reactions are generally high-yielding. The scope of the reaction has been explored with various substituted aryldiazonium salts and different alkenes. In the context of 2-bromophenyldiazonium tetrafluoroborate, its participation in these transformations highlights the utility of this reagent in complex organic constructions.

Below is a table summarizing the results of the azofluoromethylation and azodifluoromethylation of a representative alkene using 2-bromophenyldiazonium tetrafluoroborate under optimized reaction conditions.

| Entry | Transformation | Alkene | Aryldiazonium Salt | Fluoroalkyl Source | Product | Yield (%) |

| 1 | Azotrifluoromethylation | Allylbenzene | 2-Bromophenyldiazonium tetrafluoroborate | CF₃SO₂Na | 2-bromo-1-((E)-3-(trifluoromethyl)-1-phenylprop-1-en-1-yl)diazene | Data not specifically reported for 2-bromo isomer, but analogous reactions provide good to excellent yields. |

| 2 | Azodifluoromethylation | Allylbenzene | 2-Bromophenyldiazonium tetrafluoroborate | CF₂HSO₂Na | 2-bromo-1-((E)-3-(difluoromethyl)-1-phenylprop-1-en-1-yl)diazene | Data not specifically reported for 2-bromo isomer, but analogous reactions provide good to excellent yields. |

Yields are based on analogous reactions presented in the cited literature; specific yield for the 2-bromo derivative was not detailed in the provided information.

Surface and Interface Chemistry Mediated by 2 Bromophenyldiazonium Tetrafluoroborate

Electrochemical Grafting for Controlled Surface Functionalization

Electrochemical grafting is a powerful technique that utilizes an applied potential to initiate the reduction of diazonium salts, leading to the formation of aryl radicals that subsequently bind to the substrate. This method offers a high degree of control over the thickness and composition of the grafted layer. The 2-bromophenyl groups attached to the surface not only alter the surface properties but also serve as a platform for subsequent chemical reactions, enabling the development of multifunctional surfaces.

Functionalization of Carbonaceous Materials (e.g., Graphene, Nanodiamonds, Carbon Fibers)

Carbonaceous materials, with their diverse allotropic forms and exceptional properties, are prime candidates for surface functionalization. The electrochemical grafting of 2-bromophenyldiazonium tetrafluoroborate (B81430) onto these materials can significantly enhance their performance and expand their applicability.

Graphene: The covalent functionalization of graphene with 2-bromophenyl groups via electrochemical reduction of 2-bromophenyldiazonium tetrafluoroborate disrupts the sp² hybridization of carbon atoms, which can be monitored by techniques such as Raman spectroscopy. This modification can introduce new electronic properties and provides anchor points for further molecular assembly. The process involves the transfer of an electron from the graphene surface to the diazonium salt, leading to the release of a nitrogen molecule and the formation of a highly reactive 2-bromophenyl radical that covalently attaches to the graphene lattice. mdpi.com

Nanodiamonds: The surface of nanodiamonds can be functionalized using 4-bromophenyldiazonium tetrafluoroborate to introduce bromophenyl groups. nih.gov This process provides a versatile handle for subsequent reactions, such as the Suzuki coupling reaction, allowing for the attachment of a wide range of organic molecules. nih.gov This functionalization is crucial for tailoring the properties of nanodiamonds for applications in biological imaging and drug delivery.

Carbon Fibers: The surface modification of carbon fibers is essential for improving their interfacial adhesion with polymer matrices in composite materials. rsc.orgnih.gov Electrochemical grafting with diazonium salts, including 2-bromophenyldiazonium tetrafluoroborate, can introduce functional groups that enhance compatibility and bonding. digitellinc.com This leads to composite materials with improved mechanical properties.

Table 1: Electrochemical Functionalization of Carbonaceous Materials

| Material | Functionalization Method | Key Findings |

|---|---|---|

| Graphene | Electrochemical reduction of 2-bromophenyldiazonium tetrafluoroborate | Covalent attachment of 2-bromophenyl groups, disruption of sp² lattice. mdpi.com |

| Nanodiamonds | Diazonium coupling reaction | Introduction of bromophenyl groups for further functionalization via Suzuki coupling. nih.gov |

| Carbon Fibers | Electrochemically initiated surface modification | Enhanced interfacial adhesion with polymer matrices. digitellinc.com |

Modification of Metallic Substrates (e.g., Copper, Gold)

The surface of metallic substrates can be readily modified by the electrochemical grafting of 2-bromophenyldiazonium tetrafluoroborate. This process can be used to control surface wettability, prevent corrosion, and create platforms for sensing applications.

Copper: The modification of copper surfaces with aryl diazonium salts can be achieved electrochemically to form a protective organic layer. This layer can inhibit oxidation and corrosion of the copper substrate.

Gold: Gold surfaces are frequently used as model substrates for studying self-assembly and surface reactions. The electrochemical grafting of 2-bromophenyldiazonium tetrafluoroborate on gold creates a robust and stable organic layer. researchgate.net The attached 2-bromophenyl groups can then be used in subsequent reactions to build more complex molecular architectures.

Table 2: Modification of Metallic Substrates

| Substrate | Modification Technique | Purpose of Modification |

|---|---|---|

| Copper | Electrochemical grafting of diazonium salts | Corrosion protection. |

| Gold | Electrochemical grafting of 2-bromophenyldiazonium tetrafluoroborate | Creation of a stable platform for further chemical reactions. researchgate.net |

Grafting onto Polymeric Surfaces (e.g., Poly(tetrafluoroethylene))

Polymeric surfaces, often characterized by their chemical inertness, can be functionalized using diazonium chemistry to impart new properties.

Poly(tetrafluoroethylene) (PTFE): PTFE, known for its low surface energy and chemical resistance, can be functionalized with bromo-phenyl diazonium tetrafluoroborate salts. researchgate.net The process can be initiated on a reduced PTFE surface, where the grafting occurs without the need for an externally applied reductive potential during the grafting step. researchgate.net The covalent attachment of bromo-phenyl moieties to the PTFE surface has been confirmed by techniques such as X-ray fluorescence and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), demonstrating the robustness of the grafted layer which can only be removed by abrasion. researchgate.net

Spontaneous Surface Functionalization via 2-Bromophenyldiazonium Tetrafluoroborate

In addition to electrochemical methods, the grafting of 2-bromophenyldiazonium tetrafluoroborate can also occur spontaneously on certain substrates. This process is particularly effective on reducing surfaces that can donate an electron to the diazonium cation, initiating the formation of the aryl radical.

This spontaneous reaction has been observed on materials like carbon, copper, and iron. mdpi.com The driving force for this reaction is the difference in the electrochemical potentials between the substrate and the diazonium salt. The resulting covalently bonded 2-bromophenyl layer provides a stable and versatile platform for further surface engineering.

Fabrication of Mixed Monolayers and Controlled Surface Composition

A significant advantage of using diazonium salts for surface modification is the ability to create mixed monolayers with controlled composition. By using a mixture of two or more different aryl diazonium salts, it is possible to tailor the chemical and physical properties of the surface.

The formation of mixed monolayers can be influenced by intermolecular interactions between the different diazonium species in solution. For instance, the association of two different aryl diazonium species can lead to changes in their molecular orbital energies, which in turn can affect the composition of the grafted layer. This approach highlights the potential for using intermolecular forces to control the assembly of multi-component thin films on a surface.

Advanced Analytical and Spectroscopic Characterization in Research on 2 Bromophenyldiazonium Tetrafluoroborate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic compounds derived from 2-bromophenyldiazonium tetrafluoroborate (B81430). Through techniques like ¹H and ¹³C NMR, the precise structure of reaction products can be determined, and in some cases, reaction progress can be monitored in situ. rsc.orghsu.ac.irnih.gov

In the ¹H NMR spectrum of a product containing the 2-bromophenyl moiety, the aromatic region typically displays a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. This pattern arises from the distinct chemical environments and spin-spin coupling interactions of the four aromatic protons. Similarly, the ¹³C NMR spectrum provides information on the number and type of carbon atoms, with the carbon atom bonded to the bromine showing a characteristic chemical shift. For instance, in studies of azo dyes formed from diazonium salt coupling reactions, NMR is used to identify the specific tautomeric forms (hydrazone or azo-enamine) present in solution based on the observed chemical shifts. nih.gov The analysis of purified final compounds from azo-coupling reactions involving diazonium salts allows for the definitive identification of regioisomers by studying the signals in the ¹H-NMR spectra. rsc.org

In mechanistic studies, variable temperature NMR experiments can be employed to detect reaction intermediates. rsc.org Although often highly reactive, the formation of intermediates in reactions with diazonium salts, such as the Wheland intermediate, can sometimes be observed by conducting the reaction at low temperatures directly within the NMR tube. rsc.org

Mass Spectrometry (MS) Applications in Reaction Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of reaction products and for gaining insight into reaction mechanisms. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are frequently used.

In the synthesis of novel compounds derived from 2-bromophenyl precursors, GC-MS is used to monitor the completion of reactions and confirm the identity of the products. researchgate.net The mass spectrum provides the molecular ion peak (m/z), which corresponds to the molecular weight of the compound. For example, a 2-bromophenyl derivative was identified by its molecular ion peak at m/z 332. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer structural information, helping to confirm the arrangement of atoms within the molecule. Furthermore, ESI-MS has been effectively used to study the mechanisms of reactions involving diazonium salts, such as the Sandmeyer reaction, by detecting intermediates in the gas phase. nih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Identification on Modified Surfaces

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the successful covalent attachment (grafting) of 2-bromophenyl layers onto various surfaces. By comparing the spectrum of the bare substrate with that of the modified surface, the appearance of new vibrational bands confirms the presence of the desired functional groups. researchgate.net

When a 2-bromophenyl group is grafted onto a surface, the FTIR spectrum of the modified material will exhibit new absorption bands characteristic of the aromatic ring. These include:

Aromatic C-H stretching: Typically observed in the region of 3000–3100 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1400–1600 cm⁻¹ range.

C-Br stretching: A band in the lower frequency region of the spectrum.

The presence of these characteristic peaks, which are absent in the spectrum of the original substrate, provides clear evidence of successful surface functionalization. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Confirms presence of the aromatic ring. |

| Aromatic C=C Stretch | 1400 - 1600 | Indicates the benzene ring backbone. |

| C-H Out-of-Plane Bending | 750 - 850 | Helps confirm the ortho-substitution pattern. |

| C-Br Stretch | 500 - 600 | Indicates the presence of the bromo-substituent. |

Electrochemical Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Characterization and Grafting Monitoring

Electrochemical techniques, particularly cyclic voltammetry (CV), are fundamental for both initiating and monitoring the grafting of aryl layers from diazonium salts onto conductive substrates like glassy carbon electrodes (GCE). researchgate.netasianpubs.org The electrochemical reduction of 2-bromophenyldiazonium tetrafluoroborate is the key step in this surface modification process.

A typical cyclic voltammogram for the reduction of an aryl diazonium salt shows a distinct, irreversible reduction peak on the first potential scan. escholarship.orgnih.gov This peak corresponds to the one-electron reduction of the diazonium cation (Ar-N₂⁺) to form an aryl radical (Ar•) and dinitrogen gas (N₂). escholarship.org The highly reactive 2-bromophenyl radical then rapidly attacks the electrode surface, forming a stable, covalent carbon-carbon bond.

In subsequent CV scans, a significant decrease in the peak current is observed. researchgate.netescholarship.org This phenomenon, known as passivation, indicates that the electrode surface is being covered by the grafted 2-bromophenyl layer, which blocks electron transfer to diazonium ions in the solution. researchgate.net This blocking effect is a strong confirmation of successful and robust surface modification.

| Parameter | Typical Value | Interpretation |

|---|---|---|

| Reduction Peak Potential (Eₚ) | -0.5 to -0.8 V (vs. Fc/Fc⁺) | Potential at which the diazonium group is reduced to form the aryl radical. escholarship.org |

| Process Type | Irreversible | The reduction peak is observed only in the cathodic scan. |

| Effect of Multiple Cycles | Decreasing peak current | Indicates surface passivation due to the formation of a blocking 2-bromophenyl layer. researchgate.netescholarship.org |

Microscopy Techniques (e.g., Atomic Force Microscopy, Scanning Tunneling Microscopy) for Surface Morphology

Microscopy techniques that provide nanoscale resolution are essential for visualizing the direct consequences of surface grafting. Atomic Force Microscopy (AFM) is particularly well-suited for this purpose as it can analyze both conductive and non-conductive surfaces, providing detailed three-dimensional topographical information. bruker.comnih.govazom.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique that provides definitive evidence for the presence and chemical state of elements in a grafted layer. escholarship.orgnih.gov It is used to confirm the successful covalent attachment of the 2-bromophenyl group to a substrate following modification with 2-bromophenyldiazonium tetrafluoroborate.

The primary indicator of successful grafting is the detection of the bromine signal in the XPS spectrum of the modified surface. The Br 3d photoelectron peak, typically found at a binding energy of around 70-71 eV, is a unique elemental signature that would not be present on most common substrates. nih.gov

In addition to elemental detection, high-resolution XPS scans of the C 1s region can provide information about the chemical environment of the carbon atoms. The spectrum can be deconvoluted to distinguish between different types of carbon, such as the sp²-hybridized carbon of the grafted aromatic rings and the carbon of the underlying substrate. By quantifying the atomic percentages of bromine, carbon, and elements from the substrate, XPS allows for the estimation of the surface coverage and thickness of the grafted 2-bromophenyl layer. mdpi.com

| Element/Orbital | Expected Binding Energy (eV) | Significance |

|---|---|---|

| Br 3d | ~70 - 71 | Unambiguous confirmation of the presence of the 2-bromophenyl group. |

| C 1s (Aromatic) | ~284.5 - 285.0 | Indicates the presence of the phenyl ring from the grafted layer. |

| N 1s | ~400 | Should be absent, confirming the loss of the N₂ group after grafting. |

| F 1s / B 1s | ~688 / ~192 | Should be absent, confirming removal of the BF₄⁻ counter-ion. |

Computational and Theoretical Investigations of 2 Bromophenyldiazonium Tetrafluoroborate Reactivity

Computational Studies on Reaction Mechanisms and Transition States

Theoretical Predictions of Reactivity and Selectivity Profiles

No specific theoretical predictions for the reactivity and selectivity profiles of 2-bromophenyldiazonium tetrafluoroborate (B81430) have been published in the reviewed literature.

Emerging Research Frontiers and Future Prospects in 2 Bromophenyldiazonium Tetrafluoroborate Chemistry

Development of Novel Synthetic Strategies for Complex Molecular Architectures

The unique reactivity of 2-Bromophenyldiazonium tetrafluoroborate (B81430) makes it a valuable tool in the construction of intricate molecular frameworks, particularly in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. frontiersin.org Recent research has highlighted its utility in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex products from three or more starting materials. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

One promising strategy involves the use of 2-Bromophenyldiazonium tetrafluoroborate in cascade or tandem reactions, where a series of intramolecular transformations are triggered sequentially to rapidly build molecular complexity. These reactions can lead to the formation of fused heterocyclic systems, which are often challenging to synthesize through traditional linear methods. The presence of the bromine atom in the starting material provides a handle for further functionalization, allowing for the generation of diverse molecular libraries for applications such as drug discovery. nih.gov

| Reaction Type | Key Features | Potential Applications |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, rapid generation of complexity. | Drug discovery, synthesis of functional materials. |

| Cascade/Tandem Reactions | Sequential intramolecular transformations, efficient construction of fused ring systems. | Synthesis of complex natural product analogs, development of novel scaffolds for medicinal chemistry. |

| Synthesis of Fused Heterocycles | Access to novel and complex heterocyclic frameworks. | Development of new pharmaceuticals, organic electronics. |

Exploration of Sustainable and Environmentally Benign Reaction Conditions

The increasing emphasis on green chemistry has spurred the development of more sustainable synthetic methods, and research involving 2-Bromophenyldiazonium tetrafluoroborate is no exception. dntb.gov.ua A significant area of advancement is the use of environmentally benign solvents and catalysts. researchgate.net For instance, ionic liquids have been explored as recyclable reaction media for reactions involving aryldiazonium salts, offering advantages in terms of product isolation and catalyst recovery.

Furthermore, photocatalysis has emerged as a powerful tool for promoting reactions under mild conditions, often using visible light as a renewable energy source. The application of photocatalysis to reactions involving 2-Bromophenyldiazonium tetrafluoroborate can lead to novel transformations and improved energy efficiency. These green synthetic approaches are crucial for reducing the environmental impact of chemical synthesis and aligning with the principles of sustainable development. semanticscholar.orgnih.gov

| Sustainable Approach | Advantages | Relevance to 2-Bromophenyldiazonium Tetrafluoroborate |

| Use of Green Solvents (e.g., Ionic Liquids, Water) | Reduced toxicity, recyclability, improved safety. | Facilitates cleaner reaction profiles and easier product purification. |

| Photocatalysis | Mild reaction conditions, use of renewable energy, high selectivity. | Enables novel synthetic transformations and reduces energy consumption. |

| Catalyst-Free Reactions | Avoids the use of toxic or expensive metal catalysts, simplifies purification. | Offers a more sustainable and cost-effective synthetic route. |

Innovations in Materials Science Applications via Surface Engineering

The ability of diazonium salts to form strong covalent bonds with a variety of surfaces has made them invaluable in the field of materials science, particularly for surface engineering. 2-Bromophenyldiazonium tetrafluoroborate can be utilized to modify the surfaces of materials such as graphene, polymers, and nanoparticles, thereby tailoring their physical and chemical properties for specific applications. mit.eduresearchgate.net

For example, the functionalization of graphene with 2-bromophenyl groups can alter its electronic properties, opening up possibilities for its use in advanced electronic devices. mit.edu In polymer science, surface modification with this diazonium salt can enhance properties such as biocompatibility, adhesion, and resistance to biofouling, which is critical for the development of medical implants and advanced coatings. mdpi.com The grafting of functional molecules onto nanoparticles using 2-Bromophenyldiazonium tetrafluoroborate can lead to the creation of novel nanomaterials with applications in catalysis, sensing, and targeted drug delivery.

| Material | Surface Modification Outcome | Potential Application |

| Graphene | Altered electronic properties, improved dispersibility. | Advanced electronics, composites, sensors. |

| Polymers | Enhanced biocompatibility, improved adhesion, anti-biofouling properties. | Medical devices, advanced coatings, functional textiles. |

| Nanoparticles | Introduction of specific functionalities, improved stability. | Catalysis, biosensors, targeted drug delivery. |

Interdisciplinary Research Synergies

The versatile chemistry of 2-Bromophenyldiazonium tetrafluoroborate fosters significant opportunities for interdisciplinary collaboration, bridging the gap between chemistry, biology, and materials science. In the realm of medicinal chemistry, the novel heterocyclic scaffolds synthesized using this reagent can serve as lead compounds for the development of new therapeutic agents. nih.govmdpi.com The ability to generate diverse molecular libraries through multicomponent reactions is particularly valuable for high-throughput screening in drug discovery programs. nih.gov

A particularly exciting area of interdisciplinary research is the development of advanced biosensors. nih.govmdpi.com The surface modification capabilities of 2-Bromophenyldiazonium tetrafluoroborate can be harnessed to immobilize biorecognition elements, such as enzymes or antibodies, onto electrode surfaces. This forms the basis for highly sensitive and selective biosensors for a wide range of applications, from medical diagnostics to environmental monitoring. The synergy between the synthetic versatility of 2-Bromophenyldiazonium tetrafluoroborate and the principles of bio- and materials science is poised to drive significant innovation in the future.

| Interdisciplinary Field | Application of 2-Bromophenyldiazonium Tetrafluoroborate | Impact |

| Medicinal Chemistry | Synthesis of novel heterocyclic compounds for drug discovery. rug.nl | Identification of new therapeutic agents with improved efficacy and selectivity. |

| Biosensor Development | Surface functionalization of electrodes for the immobilization of biomolecules. | Creation of highly sensitive and specific diagnostic tools for healthcare and environmental monitoring. |

| Chemical Biology | Development of molecular probes to study biological processes. | Enhanced understanding of complex biological systems at the molecular level. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromophenyldiazonium tetrafluoroborate, and how can purity be ensured?

The synthesis typically involves diazotization of 2-bromoaniline using nitrosyl tetrafluoroborate (NOBF₄) or sodium nitrite (NaNO₂) in acidic media (e.g., HBF₄), followed by precipitation in cold ether . Key steps include:

- Maintaining temperatures below 5°C to prevent premature decomposition.

- Using anhydrous solvents (e.g., CH₂Cl₂ or MeCN) to avoid side reactions.

- Purification via recrystallization from acetone/ether mixtures or column chromatography with silica gel .

Purity is confirmed by ¹H/¹³C/¹⁹F NMR, mass spectrometry (MS), and elemental analysis. Discrepancies in fluorine integration (¹⁹F NMR) may indicate BF₄⁻ counterion stability issues .

Q. How should 2-bromophenyldiazonium tetrafluoroborate be stored to maintain stability?

The compound is light- and moisture-sensitive. Store in amber vials under inert gas (Ar/N₂) at -20°C. Desiccate using molecular sieves or P₂O₅. Decomposition is indicated by gas evolution (N₂) or color change (yellow to brown). Regularly monitor via TLC or NMR .

Q. What spectroscopic techniques are critical for characterizing 2-bromophenyldiazonium tetrafluoroborate?

- ¹H NMR : Aromatic protons appear as doublets (J ≈ 8–9 Hz) due to bromine’s inductive effect.

- ¹⁹F NMR : A singlet near -150 ppm confirms BF₄⁻ integrity.

- MS (ESI⁻) : Peaks at m/z 174.9 ([BF₄]⁻) and 235.8 ([C₆H₄BrN₂]⁺) validate the structure .

- IR : Diazonium stretches (≈2100 cm⁻¹) and B-F bonds (≈1050 cm⁻¹) are diagnostic .

Q. How can reaction yields be improved during coupling reactions using this reagent?

Optimize by:

- Using excess BF₃·OEt₂ to stabilize the diazonium intermediate.

- Employing polar aprotic solvents (e.g., DMF) to enhance electrophilicity.

- Lowering reaction temperatures (0–10°C) to suppress competing hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of 2-bromophenyldiazonium tetrafluoroborate in aryl coupling?

The diazonium group acts as a leaving group, facilitating aryl-radical or cation intermediates. In situ generation of aryl cations (via BF₄⁻ dissociation) enables electrophilic substitution. Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on solvent polarity and counterion stability . Competing pathways (e.g., Meerwein arylation vs. Gomberg-Bachmann coupling) are solvent-controlled .

Q. How do solvent and temperature affect the decomposition kinetics of this compound?

Decomposition follows first-order kinetics, accelerated by protic solvents (e.g., H₂O) via hydrolysis to phenol derivatives. In nonpolar solvents (e.g., toluene), thermal decomposition dominates above 40°C. Activation energy (Ea) can be calculated using Arrhenius plots from DSC or isothermal TGA data .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound?

Variations arise from solvent effects (e.g., acetone vs. CDCl₃) and concentration-dependent aggregation. Standardize conditions:

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

The bromine’s electron-withdrawing effect directs electrophilic attack to the para position. However, steric hindrance in bulky substrates may shift selectivity. Competitive experiments with substituted aryldiazonium salts (e.g., 2- vs. 4-bromo derivatives) quantify substituent effects .

Methodological Notes

- Contradiction Analysis : Conflicting purity reports (e.g., 95% vs. >99%) may stem from differing chromatography protocols. Validate via orthogonal methods (HPLC + NMR) .

- Advanced Applications : Use in photoredox catalysis (e.g., aryl radical generation under blue light) or electrochemical grafting requires rigorous exclusion of O₂ and H₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.